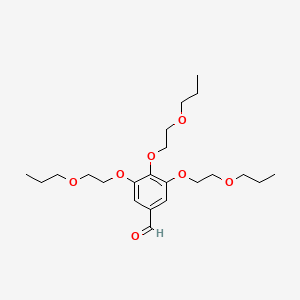
3,4,5-Tris(2-propoxyethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(2-propoxyethoxy)benzaldehyde is an organic compound with the molecular formula C22H34O7 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-propoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with 2-bromoethyl propyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(2-propoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxyethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Tris(2-propoxyethoxy)benzoic acid.
Reduction: 3,4,5-Tris(2-propoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tris(2-propoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propoxyethoxy groups may also influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(2-methoxyethoxy)benzaldehyde: Similar structure but with methoxyethoxy groups instead of propoxyethoxy groups.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups instead of propoxyethoxy groups.
Uniqueness
3,4,5-Tris(2-propoxyethoxy)benzaldehyde is unique due to the presence of propoxyethoxy groups, which can impart different physicochemical properties compared to its analogs
Properties
CAS No. |
653569-46-1 |
|---|---|
Molecular Formula |
C22H36O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3,4,5-tris(2-propoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C22H36O7/c1-4-7-24-10-13-27-20-16-19(18-23)17-21(28-14-11-25-8-5-2)22(20)29-15-12-26-9-6-3/h16-18H,4-15H2,1-3H3 |
InChI Key |
HCYWKTWOHZTWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC(=CC(=C1OCCOCCC)OCCOCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




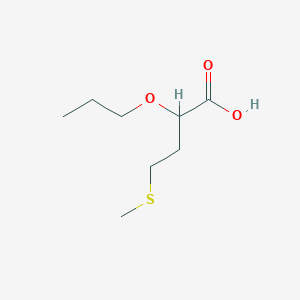
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
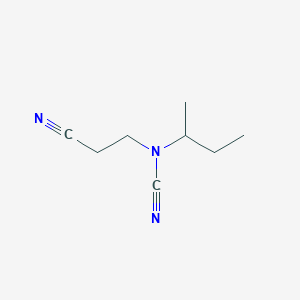
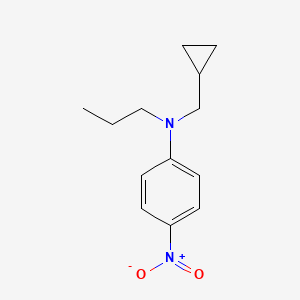
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
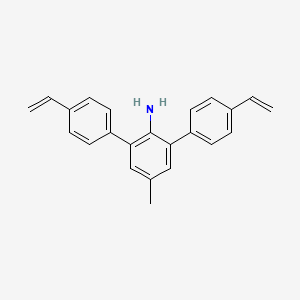
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)

![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
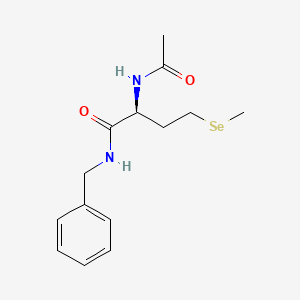
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)

